

(Rac)-Ezetimibe-d4: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Ezetimibe-d4

Cat. No.: B15554781

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity of **(Rac)-Ezetimibe-d4**. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Certificate of Analysis Data

The following tables summarize the key quantitative data from a representative Certificate of Analysis for **(Rac)-Ezetimibe-d4**.

Table 1: General Information

Parameter	Value
Product Name	(Rac)-Ezetimibe-d4
CAS Number	1093659-89-2
Molecular Formula	C ₂₄ H ₁₇ D ₄ F ₂ NO ₃
Molecular Weight	413.45 g/mol
Appearance	White to Off-White Solid

Table 2: Purity and Isotopic Distribution

Analysis	Specification	Result
Chemical Purity by HPLC	≥95%	97%
Isotopic Purity	-	97.6%
Isotopic Distribution		
d ₀	-	0.08%
d ₁	-	0.33%
d ₂	-	0.39%
d ₃	-	7.37%
d ₄	-	91.84%

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the purity and identity of **(Rac)-Ezetimibe-d4** are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reversed-phase HPLC method is employed to determine the chemical purity of **(Rac)-Ezetimibe-d4**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Discovery C18, 150 x 4.6 mm, 5 µm particle size.
- Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate buffer (pH 4.0) in a 40:60 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 232 nm.

- Injection Volume: 10 μ L.
- Column Temperature: 35°C.
- Method: Isocratic elution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS provides a highly sensitive and specific method for the identification and quantification of **(Rac)-Ezetimibe-d4**.

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ezetimibe: m/z 408.4 \rightarrow 271.0
 - **(Rac)-Ezetimibe-d4**: m/z 412.1 \rightarrow 275.1
- Sample Preparation: Samples are typically prepared by liquid-liquid extraction from the matrix (e.g., plasma) using a solvent mixture such as diethyl ether and dichloromethane (70:30 v/v).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

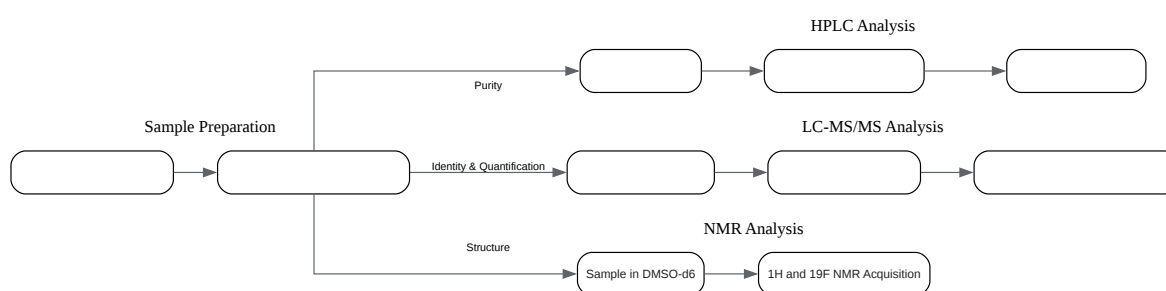
^1H and ^{19}F NMR spectroscopy are utilized to confirm the chemical structure of **(Rac)-Ezetimibe-d4**.

- Instrumentation: A high-resolution NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6).
- ^1H NMR Parameters:

- Frequency: 600 MHz
- Observed Resonances for Ezetimibe (for comparison): δ 9.49 (1H, s), 7.28–7.24 (2H, m), 7.19–7.16 (4H, m), 7.11–7.07 (4H, m), 6.75–6.71 (2H, m), 5.25 (1H, d, J 4.3 Hz), 4.77 (1H, d, J 2.2 Hz), 4.49–4.59 (1H, m), 3.07–3.04 (1H, m) 1.84–1.66 (4H, m).^[1] The spectrum for the d4 analogue will show the absence of signals corresponding to the deuterated positions.
- ¹⁹F NMR Parameters:
 - Standard parameters for fluorine NMR are used to confirm the presence and environment of the fluorine atoms in the molecule.

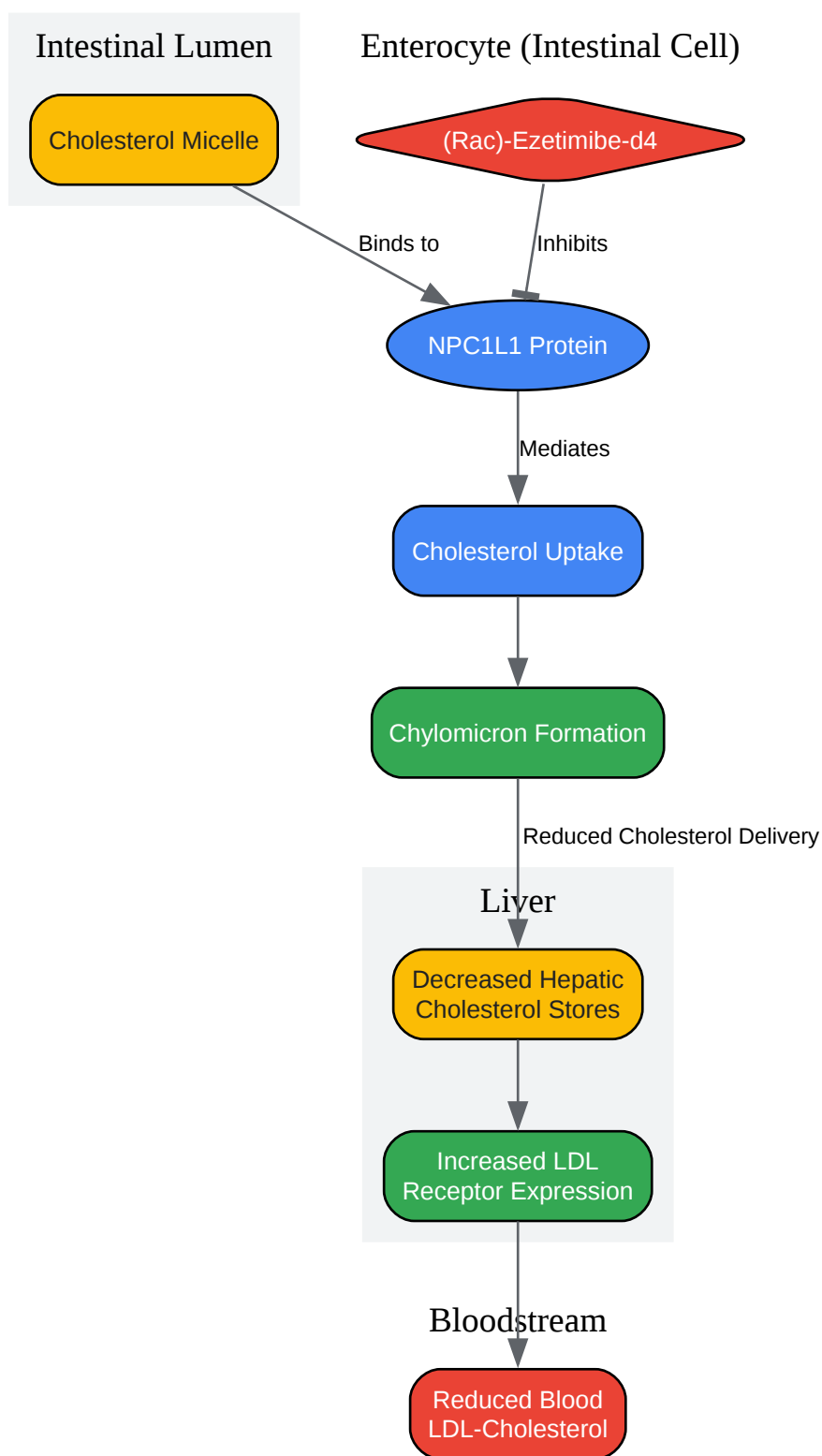
Visualizations

The following diagrams illustrate key experimental workflows and the signaling pathway related to Ezetimibe's mechanism of action.



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*Experimental workflow for **(Rac)-Ezetimibe-d4** analysis.*



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Mechanism of action of Ezetimibe.

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References

- 1. [newdrugapprovals.org](https://www.newdrugapprovals.org) [[newdrugapprovals.org](https://www.newdrugapprovals.org)]
- To cite this document: BenchChem. [(Rac)-Ezetimibe-d4: A Technical Guide to its Certificate of Analysis and Purity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554781#rac-ezetimibe-d4-certificate-of-analysis-and-purity>]

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